![molecular formula C28H39N3O2 B10763228 4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B10763228.png)
4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide is a complex organic compound characterized by its unique structural features. This compound features a piperazine ring substituted with a prop-2-enyl group and a dimethyl group. Additionally, it contains a benzamide moiety attached to a methoxyphenyl group and diethylamino functionalities, which collectively contribute to its versatile chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide, the process typically involves multiple steps that include protection-deprotection strategies, catalytic hydrogenation, and coupling reactions. A possible synthetic route is outlined below:
Starting Materials: : The synthesis begins with the procurement of appropriate starting materials, such as 2,5-dimethylpiperazine, 3-methoxybenzaldehyde, and N,N-diethylbenzamide.
Formation of the Piperazine Ring: : The piperazine ring can be formed through a cyclization reaction under specific conditions involving heat and a suitable solvent like toluene or DMF.
Substitution Reactions: : The dimethyl and prop-2-enyl groups can be introduced to the piperazine ring via nucleophilic substitution reactions.
Coupling Reaction: : The key coupling reaction involves the condensation of the modified piperazine derivative with 3-methoxybenzaldehyde in the presence of a reducing agent, such as sodium borohydride, to form the corresponding methylene bridge.
Final Assembly: : The final step includes the coupling of the intermediate product with N,N-diethylbenzamide using appropriate amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production often involves optimization of the above synthetic route to ensure scalability, cost-effectiveness, and minimal environmental impact. This may include using flow chemistry techniques, greener solvents, and catalytic systems to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide can undergo various reactions, including:
Oxidation: : Oxidation of the compound may lead to the formation of N-oxides or other oxygenated derivatives.
Reduction: : Reduction reactions, typically using hydrogenation catalysts, could target the carbonyl functionalities within the benzamide moiety.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic ring or the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Common reagents include oxidizing agents like KMnO4 (potassium permanganate) or PCC (pyridinium chlorochromate), reducing agents such as LiAlH4 (lithium aluminum hydride), and catalytic systems for hydrogenation (e.g., Pd/C).
Major Products
Oxidation: : Oxygenated derivatives such as N-oxides.
Reduction: : Alcohols or amines, depending on the reduction conditions.
Substitution: : Various substituted derivatives with altered pharmacological or chemical properties.
Scientific Research Applications
Chemistry
In chemistry, 4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide is studied for its potential as a synthetic intermediate in complex organic syntheses.
Biology
In biological research, this compound could be explored for its interactions with biological macromolecules, such as proteins and nucleic acids, potentially serving as a probe or a lead compound in drug discovery.
Medicine
The medicinal potential of this compound may lie in its structural resemblance to various pharmacologically active molecules. It could be investigated for its activity against certain diseases or conditions, given its unique pharmacophoric elements.
Industry
In the industrial realm, this compound could find applications in the synthesis of specialty chemicals or as a precursor in the manufacturing of advanced materials.
Mechanism of Action
The exact mechanism of action of 4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide would depend on its target application. its interaction with molecular targets often involves binding to specific receptors or enzymes, modulating their activity or stability. This could involve pathways such as signal transduction, enzymatic inhibition, or receptor agonism/antagonism.
Comparison with Similar Compounds
Comparing this compound with others, its unique structural features such as the combination of a piperazine ring and benzamide moiety with methoxyphenyl and prop-2-enyl groups, distinguish it from related compounds.
List of Similar Compounds
4-[[(2R,5S)-2,5-dimethylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
4-[[(2S,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
This compound's distinct chemical architecture and reactive potential make it an interesting subject of study across various scientific domains.
Properties
Molecular Formula |
C28H39N3O2 |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide |
InChI |
InChI=1S/C28H39N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h7,10-16,18,21-22,27H,1,8-9,17,19-20H2,2-6H3/t21-,22+,27?/m0/s1 |
InChI Key |
KQWVAUSXZDRQPZ-QNWUEUMSSA-N |
Isomeric SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3C[C@@H](N(C[C@H]3C)CC=C)C |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3CC(N(CC3C)CC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



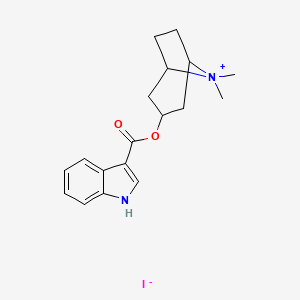
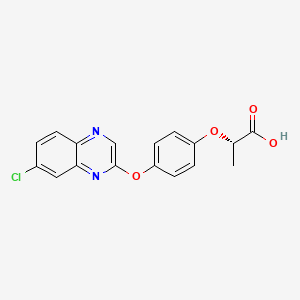
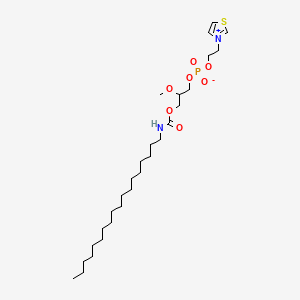

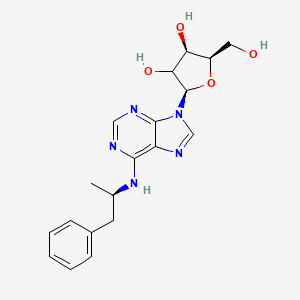
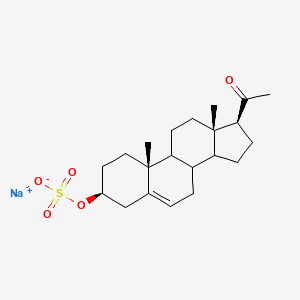
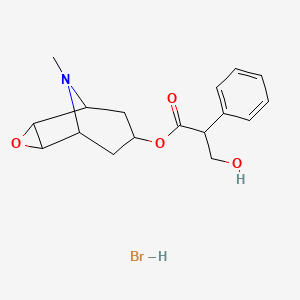
![N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide](/img/structure/B10763220.png)
![hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B10763224.png)
![[(1S,2S,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B10763236.png)
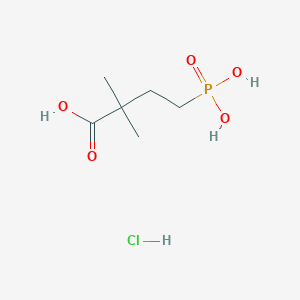
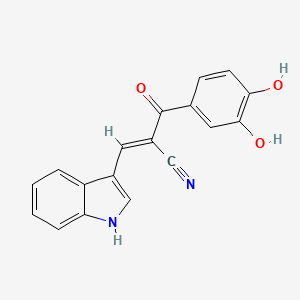
![(E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B10763256.png)
